4,8-Dibromo-2,6-naphthyridine
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Overview
Description
4,8-Dibromo-2,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. It is characterized by the presence of two bromine atoms at the 4th and 8th positions of the naphthyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dibromo-2,6-naphthyridine typically involves the bromination of 2,6-naphthyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to achieve high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure consistency and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,8-Dibromo-2,6-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form complex organic molecules.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding naphthyridine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Coupling Reactions: Palladium catalysts, such as palladium acetate, are commonly used along with bases like potassium carbonate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LAH) or hydrogen gas in the presence of a palladium catalyst are used.
Major Products Formed
The major products formed from these reactions include various substituted naphthyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
4,8-Dibromo-2,6-naphthyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antibacterial and anticancer compounds.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It acts as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4,8-Dibromo-2,6-naphthyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can enhance the compound’s reactivity and binding affinity to its molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-1,5-naphthyridine
- 2,7-Dibromo-1,8-naphthyridine
- 4,8-Dichloro-2,6-naphthyridine
Uniqueness
4,8-Dibromo-2,6-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of bromine atoms at the 4th and 8th positions allows for selective functionalization and enhances its reactivity in various chemical reactions .
Properties
Molecular Formula |
C8H4Br2N2 |
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Molecular Weight |
287.94 g/mol |
IUPAC Name |
4,8-dibromo-2,6-naphthyridine |
InChI |
InChI=1S/C8H4Br2N2/c9-7-4-12-2-6-5(7)1-11-3-8(6)10/h1-4H |
InChI Key |
HIZXINLLTAGUSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=CC2=C(C=N1)Br)Br |
Origin of Product |
United States |
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